molecular formula C10H11BrN2O B8131122 5-Bromo-N-cyclopropyl-4-methylpicolinamide

5-Bromo-N-cyclopropyl-4-methylpicolinamide

Cat. No.: B8131122
M. Wt: 255.11 g/mol
InChI Key: YAHIFWIPXYNECK-UHFFFAOYSA-N
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Description

Overview of Picolinamide (B142947) Derivatives in Contemporary Medicinal Chemistry

Picolinamide, a derivative of picolinic acid, represents a significant scaffold in modern medicinal chemistry. Its derivatives are a class of heterocyclic compounds that have drawn considerable attention due to their wide array of biological activities. mdpi.comeprajournals.com In recent years, research has highlighted the versatility of the picolinamide core in developing novel therapeutic agents across various disease areas. eprajournals.comfrontiersin.org

Picolinamide-based compounds have been extensively investigated as potential anticancer agents. mdpi.comnih.gov A notable area of research is their development as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. mdpi.com By inhibiting this receptor, picolinamide derivatives can effectively suppress tumor-induced angiogenesis, offering a promising strategy for cancer therapy. mdpi.com Several studies have reported the design and synthesis of novel picolinamide derivatives that exhibit potent inhibitory activity against VEGFR-2 and demonstrate significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

Beyond oncology, picolinamide derivatives have shown potential in other therapeutic fields. For instance, they have been explored as antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is a target for neurological and psychiatric disorders. nih.gov Furthermore, certain picolinamide derivatives, structurally related to the antifungal antibiotic UK-2A, have been identified as potent inhibitors of the cytochrome bc1 complex, a key component in the mitochondrial electron transport chain. researchgate.netacs.org This inhibition disrupts fungal respiration, highlighting their potential as novel antifungal agents. researchgate.netacs.org The broad spectrum of biological activities associated with picolinamide derivatives underscores their importance as a privileged structure in drug discovery. frontiersin.org

Significance of Substituted Picolinamides as Bioactive Scaffolds

The picolinamide structure serves as a versatile and "privileged" scaffold in drug design, meaning it is a molecular framework that can be readily modified to interact with a variety of biological targets. mdpi.comfrontiersin.org The true significance of picolinamides in medicinal chemistry lies in the ability to strategically introduce various substituents onto the picolinamide ring and the amide nitrogen. These substitutions allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. frontiersin.org

Heterocyclic compounds, like picolinamide, are fundamental building blocks in drug development, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring. mdpi.comfrontiersin.orgnih.gov The nitrogen atom in the pyridine (B92270) ring of picolinamide, along with the amide group, can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. frontiersin.org

Rationale for Academic Investigation of 5-Bromo-N-cyclopropyl-4-methylpicolinamide

While specific research on This compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the well-established principles of medicinal chemistry and the known biological activities of structurally related compounds. The investigation of this particular molecule is likely driven by a systematic exploration of the chemical space around the picolinamide scaffold to discover novel compounds with enhanced or unique biological activities.

The rationale can be broken down by considering the individual contributions of its key structural features:

Picolinamide Core: As established, the picolinamide structure is a known bioactive scaffold, providing a solid foundation for the development of new drugs. mdpi.comfrontiersin.org

5-Bromo Substitution: Halogenation, particularly bromination, is a common and effective strategy in drug design. nih.govresearchgate.net The introduction of a bromine atom can significantly alter a molecule's properties. It can enhance membrane binding and permeation, potentially leading to improved bioavailability. nih.gov Furthermore, bromine can act as a bulky group, influencing the compound's conformation and its fit into a biological target's binding site. The position of the halogen is also critical; in this case, substitution at the 5-position of the pyridine ring is a common site for modification in the development of picolinamide-based agents.

N-Cyclopropyl Group: The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that is increasingly used in medicinal chemistry. nih.govnih.gov Its rigid nature can help to lock the molecule into a specific conformation that is optimal for binding to a target, thereby increasing potency. nih.gov The cyclopropyl group can also enhance metabolic stability by protecting the adjacent amide bond from enzymatic degradation. nih.gov The introduction of an N-cyclopropyl group has been shown to be crucial for the biological activity of certain insecticides. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopropyl-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-4-9(12-5-8(6)11)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIFWIPXYNECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Picolinamide Derivatives

Retrosynthetic Analysis of 5-Bromo-N-cyclopropyl-4-methylpicolinamide

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify potential starting materials and synthetic pathways. The most apparent disconnection is at the amide bond (C-N bond), which separates the molecule into two key synthons: a 5-bromo-4-methylpicolinoyl derivative (such as an acid chloride or ester) and cyclopropylamine (B47189).

A further disconnection of the picolinoyl fragment involves breaking the carbon-bromine (C-Br) and carbon-methyl (C-CH₃) bonds. This suggests that the synthesis could begin with a simpler pyridine (B92270) carboxylic acid derivative. The order of introducing the methyl group and the bromine atom is a key strategic consideration. Typically, the pyridine ring is constructed or functionalized first, followed by the amide formation.

Therefore, a plausible forward synthesis could start from a commercially available substituted pyridine, such as 4-methyl-2-picoline or a lutidine derivative. This starting material would then undergo oxidation to form the picolinic acid, followed by selective bromination at the 5-position. Finally, amidation with cyclopropylamine would yield the target compound.

Synthetic Routes to the Picolinamide (B142947) Core

The picolinamide core is a fundamental structural motif, and its synthesis is well-established. The most direct method involves the coupling of a picolinic acid derivative with an amine.

Key Synthetic Steps:

Activation of the Carboxylic Acid: The carboxylic acid group of picolinic acid is activated to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide Bond Formation: The activated picolinic acid derivative is then reacted with the desired amine. In the synthesis of the title compound, this would be cyclopropylamine. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the acid byproduct.

An alternative route involves the hydrolysis of a picolinonitrile (2-cyanopyridine) derivative, though this is less common for generating a library of amide analogues. Picolinamide itself can also be synthesized from 2-picoline via ammoxidation. However, for substituted analogues like the target compound, building from the corresponding substituted picolinic acid is more practical. google.com

Strategies for Selective Bromination at Position 5 of the Pyridine Ring

The regioselective introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. The electronic nature of the pyridine ring, with its electron-deficient nitrogen atom, directs electrophilic substitution primarily to the 3- and 5-positions. wikipedia.org

For a substrate like 4-methylpicolinic acid or its ester, direct electrophilic bromination is a viable strategy. The electron-donating methyl group at the 4-position and the electron-withdrawing carboxylic acid/ester group at the 2-position influence the regioselectivity.

Common Brominating Agents and Conditions:

Brominating AgentConditionsNotes
N-Bromosuccinimide (NBS)Acetic acid, room temperature or gentle heating. researchgate.netA widely used and relatively mild reagent for bromination.
Bromine (Br₂)In a solvent like acetic acid or oleum.Can require harsh conditions, especially for de-activated rings. researchgate.net
Pyridinium Bromide PerbromideEthyl acetate (B1210297). nih.govA solid, stable source of bromine that can be easier to handle.

The synthesis of the closely related intermediate, methyl 5-bromo-4-methylpicolinate, demonstrates the feasibility of this transformation, which can then be converted to the desired amide. nih.gov Another related synthesis of a 5-bromo-4-methyl-pyridine derivative also points to established protocols for this specific substitution pattern. google.com

Methods for N-Cyclopropyl Amide Formation

The formation of the N-cyclopropyl amide bond is the final key step in many synthetic routes to the title compound.

Standard Amide Coupling: This is the most conventional method, involving the reaction of an activated 5-bromo-4-methylpicolinic acid with cyclopropylamine. The reaction is typically mediated by standard peptide coupling reagents.

Copper-Mediated N-Cyclopropylation: An alternative and more modern approach is the copper-catalyzed N-arylation (Chan-Lam coupling). This method can form the C-N bond between an amide and a boronic acid. In this context, one could envision a reaction between 5-bromo-4-methylpicolinamide and cyclopropylboronic acid. Research has shown that copper acetate can effectively mediate the N-cyclopropylation of amides and related compounds using cyclopropylboronic acid. nih.govrsc.org

Indirect Methods: Other indirect methods for N-cyclopropylation of amines involve a two-step sequence of 1-ethoxycyclopropylation followed by reduction. psu.edu While effective for amines, direct amidation is generally more convergent for the synthesis of picolinamides.

Introduction of the Methyl Group at Position 4 of the Pyridine Ring

The introduction of a methyl group onto a pyridine ring can be challenging, and its position must be controlled regioselectively. biu.ac.il Therefore, it is often more efficient to start with a precursor that already contains the methyl group in the desired position.

Common Strategies:

MethodDescriptionStarting Material Example
Starting from Picolines/Lutidines Utilizing commercially available methyl-substituted pyridines is the most common approach. For a 4-methyl substituent, 4-picoline or a lutidine (dimethylpyridine) derivative would be an ideal starting point. researchgate.net4-Picoline
Catalytic Methylation Direct C-H methylation of the pyridine ring can be achieved using various catalytic systems, though controlling regioselectivity can be difficult. google.comresearchgate.netPyridine
Radical Methylation (Minisci Reaction) The Minisci reaction allows for the introduction of alkyl groups onto electron-deficient heterocycles like pyridine. This method often favors the 2- and 4-positions.Pyridine derivative

For the synthesis of this compound, the most practical approach involves starting with 4-methylpicoline, oxidizing the methyl group at the 2-position (if starting from a lutidine) or another precursor group to a carboxylic acid, and then proceeding with the subsequent bromination and amidation steps.

Catalytic Approaches in Picolinamide Synthesis (e.g., Palladium-Catalyzed Reactions)

The picolinamide functional group is not only a component of the final molecule but also a powerful directing group in modern organic synthesis, particularly in palladium-catalyzed C-H activation and functionalization reactions. acs.org This dual role allows for the efficient construction of complex molecular scaffolds.

Directed C-H Functionalization: The nitrogen of the picolinamide can coordinate to a palladium catalyst, directing the activation of a C-H bond at a specific position on the substrate. This strategy has been used for arylation, alkylation, and the formation of new heterocyclic rings. nih.govacs.org

Synthesis of Heterocycles: Palladium-catalyzed reactions using picolinamide-containing substrates have been developed to synthesize complex heterocyclic structures like pyrrolidines and quinolinones. nih.govrsc.org These reactions often involve the coupling of C(sp²)–H and C(sp²)–H bonds or the aminoalkynylation of alkenes. nih.govrsc.org

While these catalytic methods are more commonly used to build complexity onto a picolinamide scaffold rather than to synthesize the basic picolinamide itself, they represent a powerful tool for creating diverse libraries of picolinamide analogues from simpler precursors.

Synthesis of Advanced Intermediates for Picolinamide Analogues

The synthesis of advanced intermediates is crucial for developing analogues of this compound, enabling exploration of structure-activity relationships. The modular nature of the synthesis allows for variations in all three main components of the molecule.

Examples of Advanced Intermediates and Analogues:

Intermediate/Analogue ClassSynthetic ApproachPotential Variation
Methyl 5-bromo-4-methylpicolinate nih.govEsterification of the corresponding carboxylic acid.The ester can be converted into a wide range of amides by reaction with different amines.
(5-Bromo-4-methyl-pyridin-3-yl)-methanol Reduction of the carboxylic acid or ester at the 3-position (if starting from a different isomer) or functional group interconversion. google.comAllows for the introduction of ether or other linkages at this position.
(1,2,3-Triazol-4-yl)-picolinamide Ligands rsc.orgClick chemistry (copper-catalyzed azide-alkyne cycloaddition) to attach a triazole ring to the picolinamide backbone.Introduction of diverse substituents on the triazole ring.
Quinoline-based Picolinamide Analogues acs.orgBuilding the picolinamide moiety onto a pre-formed quinoline (B57606) scaffold.Creates hybrid molecules with potentially different biological targets.

These examples highlight the versatility of the picolinamide scaffold and the various synthetic strategies that can be employed to generate a diverse set of complex molecules for further research and development. nih.gov

Biological Activities and Preclinical Efficacy of 5 Bromo N Cyclopropyl 4 Methylpicolinamide and Its Derivatives

In Vitro Biological Profiling

Antimicrobial and Antifungal Activities [3, 5, 8, 9, 13_r1]

Antifungal Spectrum against Phytopathogens (e.g., Rhizoctonia solani, Alternaria alternata)

Derivatives of 5-Bromo-N-cyclopropyl-4-methylpicolinamide have been investigated for their potential as antifungal agents against various plant pathogens. While specific data on the direct activity of this compound is limited in the provided search results, related picolinamide (B142947) and benzamide derivatives have demonstrated notable antifungal properties. For instance, certain novel pyrimidin-4-amine derivatives have been synthesized and tested for their fungicidal activity against pathogens like Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. The EC50 values, which represent the concentration required to inhibit 50% of the fungal growth, for some of these compounds were in the range of 24.94 to 30.79 mg/L.

Furthermore, research into other structurally related compounds has revealed broad-spectrum fungicidal activities. For example, some meta-diamide compounds containing a 1,2,4-oxadiazole group exhibited significant fungicidal effects against cucumber downy mildew, with inhibition rates reaching up to 96.30% at a concentration of 400 mg L-1. researchgate.netscielo.brscielo.br These findings suggest that the picolinamide scaffold and its derivatives are promising candidates for the development of new fungicides to combat diseases in economically important crops. The soil-borne pathogenic fungus Rhizoctonia solani, in particular, is a significant threat to agriculture, and compounds demonstrating efficacy against it are of high interest. nih.gov

Insecticidal Activities against Pest Species (e.g., Plutella xylostella, armyworm, Tetranychus cinnabarinus)

The insecticidal properties of picolinamide derivatives have been a subject of significant research. A series of new isoxazoline cyclopropyl-picolinamide derivatives have demonstrated excellent insecticidal activity against several major agricultural pests. acs.org For example, one such derivative, FSA37, exhibited potent activity against the diamondback moth (Plutella xylostella), with a median lethal concentration (LC50) of 0.077 mg/L. acs.org This was notably more effective than the commercial insecticide fluxametamide, which had an LC50 of 0.605 mg/L against the same pest. acs.org

The activity of these derivatives extends to other destructive pests as well. Against the beet armyworm (Spodoptera exigua) and the tobacco cutworm (Spodoptera litura), FSA37 showed LC50 values of 0.198 mg/L and 0.104 mg/L, respectively, again outperforming fluxametamide. acs.org Furthermore, some meta-diamide compounds incorporating a 1,2,4-oxadiazole moiety have shown 100% lethality against Tetranychus cinnabarinus (carmine spider mite) at a concentration of 400 mg L-1. researchgate.netscielo.brscielo.br These results highlight the potential of the cyclopropyl-picolinamide chemical framework in developing new and effective insecticides for crop protection. acs.orgresearchgate.net

Compound/Derivative ClassPest SpeciesActivity (LC50 or % Lethality)
Isoxazoline cyclopropyl-picolinamide (FSA37)Plutella xylostella0.077 mg/L
Isoxazoline cyclopropyl-picolinamide (FSA37)Spodoptera litura0.104 mg/L
Isoxazoline cyclopropyl-picolinamide (FSA37)Spodoptera exigua0.198 mg/L
meta-Diamide with 1,2,4-oxadiazoleTetranychus cinnabarinus100% at 400 mg L-1

Antimalarial Activity against Plasmodium falciparum Asexual Stage

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.govnih.govresearchgate.net The cyclopropyl (B3062369) carboxamide chemical class, to which this compound belongs, has been identified as a promising chemotype through phenotypic screening against the asexual stage of P. falciparum. nih.gov

Structure-activity relationship studies of cyclopropyl carboxamide analogs have revealed potent antiparasitic activity. nih.gov One lead compound from this class, WJM280, demonstrated an EC50 of 40 nM against P. falciparum with no cytotoxicity to human cells. nih.gov Further investigation into this class of compounds has shown that the cyclopropyl carboxamide moiety is crucial for their antimalarial activity, which is believed to target the parasite's cytochrome b, a component of the mitochondrial electron transport chain. nih.gov This mode of action is slow-acting but effective against the liver and transmission stages of the parasite as well. nih.gov While a significant number of cyclopropyl carboxamide compounds have shown potent in vitro efficacy against P. falciparum, with some exhibiting IC50 values below 50 nM, challenges remain in optimizing their metabolic stability for in vivo efficacy. nih.govresearchgate.net

Enzyme Inhibitory Activities

Kinase inhibitors are a major class of targeted cancer therapies, and picolinamide derivatives have been explored for their potential in this area. nih.govmdpi.comdeepdyve.com Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govdrugbank.comfrontiersin.org Inhibition of VEGFR-2 is therefore a critical strategy in cancer treatment. adooq.com

While direct evidence for this compound as a kinase inhibitor is not available in the provided search results, the broader class of picolinamide derivatives has been investigated. For instance, a novel series of N-methylpicolinamide-4-thiol derivatives has been found to selectively inhibit Aurora B kinase, a key protein in cell division. patsnap.com Overexpression of Aurora B is common in many cancers, making it an attractive therapeutic target. patsnap.com Similarly, other picolinamide-related structures have been designed as inhibitors of kinases like c-Met, which is involved in cell proliferation and survival. adooq.com The development of small-molecule kinase inhibitors continues to be a promising avenue in oncology research. nih.govmdpi.com

Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are the primary treatment for the symptoms of Alzheimer's disease. nih.govnih.gov Research has been conducted on benzamide and picolinamide derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govtandfonline.com

A study of a series of picolinamide derivatives containing a dimethylamine side chain revealed that their bioactivity was generally stronger than that of the corresponding benzamide derivatives. nih.govnih.govtandfonline.com One particular picolinamide derivative, compound 7a, demonstrated the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and showed high selectivity for AChE over BChE. nih.govnih.gov Enzyme kinetic studies indicated a mixed-type inhibition mechanism for this compound, suggesting it binds to both the catalytic and peripheral sites of the enzyme. nih.govnih.gov This dual binding can be advantageous in the treatment of Alzheimer's disease. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC50)
Picolinamide Derivative (7a)Acetylcholinesterase (AChE)2.49 ± 0.19 μM

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, in various tissues. ed.ac.uknih.gov Elevated levels of cortisol are associated with metabolic syndrome, including type 2 diabetes and obesity. mdpi.comnih.gov Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions. nih.govnih.govresearchgate.net

A series of 6-substituted picolinamide derivatives have been synthesized and evaluated for their inhibitory activity against 11β-HSD1. nih.govnih.gov Through optimization of a lead compound, a highly potent and metabolically stable picolinamide derivative was discovered. nih.gov This compound was shown to be efficacious in a mouse pharmacodynamic model and was able to reduce fasting blood glucose and insulin levels in a mouse model of diabetes after oral administration. nih.gov These findings underscore the potential of picolinamide-based compounds as therapeutic agents for metabolic disorders. nih.gov

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme involved in the de novo pyrimidine synthesis pathway. nih.govresearchgate.net This pathway is particularly vital for highly proliferative cells, such as cancer cells, to meet the increased demand for DNA and RNA precursors. nih.gov Inhibition of DHODH depletes the pyrimidine nucleotide pool, which can impair ribosome biogenesis and activate tumor suppressor pathways like p53, leading to cell cycle arrest. nih.gov

DHODH inhibitors have shown preclinical efficacy in various cancer models, including pancreatic cancer and acute myeloid leukemia (AML). nih.gov In AML, for instance, DHODH inhibition has been demonstrated to promote the differentiation of leukemia cells, reduce the population of leukemia-initiating cells, and improve survival in in vivo models. nih.gov Furthermore, targeting DHODH can lead to the activation of the ATR kinase, resulting in an accumulation of DNA damage and subsequent cell death. nih.gov The therapeutic strategy of DHODH inhibition is also being explored in combination with immune checkpoint blockade, as it has been shown to upregulate antigen presentation on cancer cells, potentially enhancing anti-tumor immune responses. elifesciences.org

Table 1: Representative Activity of DHODH Inhibitors

Inhibitor Cell Line Effect
Brequinar Various Cancer Cells Sensitization to ferroptosis helmholtz-munich.de
Teriflunomide Pancreatic Cancer Cells Anti-proliferative activity, synergy with gemcitabine nih.gov
BAY 2402234 TF-1 (AML) Inhibition of cell proliferation ashpublications.org
Poly(ADP-ribose) Polymerase-1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks (SSBs). frontiersin.orgtargetedonc.com PARP inhibitors function by competing with NAD+, the enzyme's natural substrate, thereby preventing the synthesis of poly(ADP-ribose) chains that are necessary for recruiting other DNA repair proteins to the site of damage. frontiersin.orgnih.gov

The therapeutic potential of PARP inhibitors is most pronounced in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov This concept, known as synthetic lethality, arises because the inhibition of PARP1 in these homologous recombination-deficient cells leads to the accumulation of double-strand breaks (DSBs) during DNA replication, which cannot be effectively repaired, ultimately causing cell death. nih.gov Beyond monotherapy, PARP inhibitors also act as chemo- and radiosensitizers, enhancing the efficacy of DNA-damaging agents by preventing the repair of induced lesions. nih.gov Recent research has also uncovered a role for PARP1 in modulating the immune system, with PARP inhibitors shown to upregulate PD-L1 expression in cancer cells, suggesting potential for combination immunotherapies. mdpi.com

Table 2: Examples of Clinically Investigated PARP1 Inhibitors

Inhibitor Status Common Cancer Targets
Olaparib FDA Approved Ovarian, Breast, Pancreatic, Prostate Cancer mdpi.comnih.gov
Rucaparib FDA Approved Ovarian, Prostate Cancer nih.gov
Niraparib FDA Approved Ovarian Cancer nih.gov
Talazoparib FDA Approved Breast Cancer nih.gov
Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break before resealing it. oup.comwikipedia.org This function is critical during DNA replication and cell division, making Topoisomerase II a prime target for anticancer drugs. ca.gov

Inhibitors of Topoisomerase II are broadly classified into two categories. The first, known as "poisons," stabilize the covalent intermediate complex formed between the enzyme and DNA. oup.comca.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks that can trigger apoptosis. wikipedia.orgnih.gov The second category consists of catalytic inhibitors, which prevent the enzyme from binding to DNA or carrying out its cleavage function, thereby inhibiting its essential physiological roles without generating DNA breaks. ca.gov Many clinically used anticancer drugs, such as etoposide and doxorubicin, are Topoisomerase II poisons. oup.com

Table 3: Classification and Examples of Topoisomerase II Inhibitors

Class Mechanism of Action Examples
Poisons Stabilize the enzyme-DNA cleavage complex wikipedia.org Etoposide, Doxorubicin, Teniposide oup.com

Modulation of Protein-Protein Interactions (e.g., PD-1/PD-L1, HuR-mRNA Complex)

PD-1/PD-L1 Interaction: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that regulates T-cell activation. mdpi.com Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to immune suppression and allowing the tumor to evade immune surveillance. mdpi.combohrium.com Blocking this interaction with inhibitors can restore T-cell function and promote an anti-tumor immune response. bmj.com While monoclonal antibodies have been the primary modality for targeting this pathway, there is growing interest in the development of small-molecule inhibitors which may offer advantages in terms of oral bioavailability and tumor penetration. bohrium.comnih.gov

HuR-mRNA Complex: The RNA-binding protein HuR plays a significant role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs. nih.govnih.gov This binding typically stabilizes the mRNA, leading to increased protein expression. oup.com HuR regulates a wide array of transcripts involved in crucial cellular processes like cell proliferation, angiogenesis, and inflammation, many of which are implicated in cancer progression. nih.govresearchgate.net Dysregulation of HuR, often involving its overexpression and increased cytoplasmic localization, is observed in numerous cancers and is linked to poor prognosis. nih.govoup.com Therefore, modulating the HuR-mRNA interaction with small-molecule inhibitors is being explored as a therapeutic strategy to control the expression of cancer-related genes. nih.gov

Toll-like Receptor 8 (TLR-8) Modulation

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). nih.govmdpi.com TLR8, located in the endosomes of immune cells like monocytes and dendritic cells, recognizes single-stranded RNA. nih.gov Activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response. frontiersin.org

Agonists of TLR8 are being actively investigated as immunotherapeutic agents for cancer. nih.govmdpi.com By activating TLR8, these molecules can stimulate dendritic cells, enhance T-cell responses, and potentially reverse the immune-suppressive tumor microenvironment. bmj.com Selective TLR8 agonists are considered advantageous because they can induce a robust Th1-polarizing cytokine profile, including IL-12, which is beneficial for anti-tumor immunity. nih.govbmj.com The development of potent and selective small-molecule TLR8 agonists holds promise for systemic administration in cancer therapy. nih.gov

Preclinical Efficacy in Relevant Disease Models (In Vivo Studies)

Preclinical in vivo studies are essential for evaluating the therapeutic potential of compounds like this compound and its derivatives. These studies provide critical information on a compound's efficacy and mechanism of action within a complex biological system. For instance, picolinamide derivatives have been evaluated in mouse models for metabolic diseases, where they demonstrated the ability to reduce fasting blood glucose and insulin levels after oral administration. nih.gov

In the context of oncology, in vivo models are used to assess anti-tumor activity. DHODH inhibitors have shown strong anti-cancer effects in pancreatic tumor xenograft models. nih.gov Similarly, boron-containing quinolinate derivatives, which are presumed to act on metabotropic glutamate (B1630785) receptors, have been evaluated in murine behavioral models to assess their effects on glutamatergic neurotransmission and neuroprotection. mdpi.com These studies are crucial for establishing a compound's proof-of-concept and guiding its progression toward clinical development.

Table 5: Mentioned Compounds

Compound Name
This compound
Brequinar
Teriflunomide
BAY 2402234
Isobavachalcone
Gemcitabine
Olaparib
Rucaparib
Niraparib
Talazoparib
Veliparib
Etoposide
Doxorubicin
Teniposide
ICRF-187
Mitindomide
N-cyclohexyl-6-(piperidin-1-yl)picolinamide
2-diphenylboroxazolidone derived from quinolinate (BZQuin)
Riluzole
Memantine
4-(trifluoromethoxy) aniline
Ammonium thiocyanate
Potassium persulfate
4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Ascorbic acid
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide
Motolimod (VTX-2337)
Cetuximab
TL8-506

In Vivo Antitumor Efficacy in Murine Models

Following a comprehensive review of available scientific literature, no studies detailing the in vivo antitumor efficacy of this compound or its closely related derivatives in murine models were identified.

In Vivo Antimalarial Efficacy in Parasite Models

This compound belongs to a novel chemical class known as cyclopropyl carboxamides, which have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This class of compounds has demonstrated efficacy in in vivo oral studies using mouse models of malaria.

Research into this chemical family has provided proof-of-concept for their potential in treating malaria. Studies were conducted using NOD-scid IL-2Rγnull mice engrafted with human erythrocytes and infected with P. falciparum. In these models, derivatives of the cyclopropyl carboxamide class have shown a significant reduction in parasitemia when administered orally.

Two notable derivatives, GSK1057714 and GSK2645947, were tested for their in vivo antimalarial efficacy. Both compounds demonstrated a dose-dependent reduction in parasite levels. The efficacy is expressed as the 50% effective dose (ED₅₀), which is the dose required to reduce parasitemia by 50% at day 7 post-infection compared to a vehicle-treated control group.

The results for these two derivatives highlight the potential of the cyclopropyl carboxamide class as a source of new antimalarial agents.

Table 1: In Vivo Antimalarial Efficacy of Cyclopropyl Carboxamide Derivatives in a P. falciparum Murine Model

CompoundED₅₀ (mg/kg)
GSK105771424
GSK264594720

Structure Activity Relationships Sar of 5 Bromo N Cyclopropyl 4 Methylpicolinamide and Analogues

Systematic Evaluation of Substituent Effects on the Picolinamide (B142947) Core

Research on various picolinamide derivatives has demonstrated that the nature and position of substituents on the pyridine (B92270) ring significantly impact their biological profiles. For instance, in a series of picolinamide derivatives investigated as acetylcholinesterase (AChE) inhibitors, the inhibitory potency was found to be greater for picolinamide derivatives compared to their benzamide counterparts. This suggests that the nitrogen atom in the picolinamide ring is a key determinant of activity, likely through its influence on the molecule's electronic distribution and potential for hydrogen bonding.

Furthermore, studies on picolinamides as antibacterials targeting Clostridioides difficile have revealed that substitutions at the 2 and 4 positions of the picolinamide ring can impart selectivity. A 2,4-disubstituted picolinamide, for example, was found to be highly selective for C. difficile over other bacteria like MRSA. This highlights the importance of the substitution pattern on the picolinamide core in achieving target selectivity.

The introduction of different functional groups can modulate properties such as lipophilicity, which in turn affects cell permeability and target accessibility. The following table illustrates how different substituents on the picolinamide core can influence biological activity in various contexts.

Table 1: Influence of Picolinamide Core Substituents on Biological Activity

Compound Series Substituent(s) Biological Target/Activity Key SAR Finding
Picolinamide Derivatives Varied substituents Acetylcholinesterase Inhibition Picolinamide core generally more potent than benzamide core.
Picolinamide Analogues 2,4-disubstitution Antibacterial (C. difficile) 2,4-substitution pattern conferred high selectivity for C. difficile.

Influence of the Bromo Group at Position 5 on Biological Activity and Selectivity

The presence of a halogen atom, such as bromine, at position 5 of the picolinamide ring can significantly influence the compound's physicochemical properties and biological activity. Halogen atoms are known to modulate lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding.

In the context of kinase inhibitors, for example, the introduction of a bromine atom can enhance binding affinity. Studies on 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as EGFR kinase inhibitors have shown that the bromo substituent contributes favorably to the inhibitory activity. Similarly, in a series of quinazolinone-based CDK9 inhibitors, a (3-bromophenyl) moiety at position 2 resulted in a significant improvement in inhibitory activity.

The electronic effect of the bromo group, being electron-withdrawing, can also influence the reactivity and metabolic stability of the picolinamide ring. The following table summarizes the impact of bromo substitution in different molecular scaffolds.

Table 2: Effect of Bromo Substitution on Biological Activity

Compound Series Position of Bromo Group Biological Target/Activity Observed Effect
4-(Phenylamino)quinazolines On the phenylamino moiety EGFR Tyrosine Kinase Inhibition Bromo substitution is well-tolerated and can enhance activity.
Quinazolinone Derivatives On a phenyl substituent CDK9 Inhibition (3-bromophenyl) group significantly improved inhibitory potency.

Role of the N-Cyclopropyl Moiety in Biological Potency and Metabolic Stability

The N-cyclopropyl group is a common feature in many biologically active compounds due to its unique conformational and electronic properties. The rigid structure of the cyclopropane ring can help to lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for the target protein.

From a metabolic standpoint, the cyclopropyl (B3062369) group is often introduced to improve metabolic stability. The strong C-H bonds within the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.

Table 3: Contribution of the N-Cyclopropyl Moiety to Biological Properties

Compound Series Biological Property Observed Effect of N-Cyclopropyl Group
General Drug Candidates Metabolic Stability Often increases metabolic stability by blocking oxidative metabolism.
Pyrimidine-4-carboxamides Inhibitory Potency Cyclopropylmethylamide found to be an optimal substituent for activity.

Impact of the Methyl Group at Position 4 on Receptor Binding and Efficacy

The methyl group at position 4 of the picolinamide ring can influence receptor binding and efficacy through steric and electronic effects. A methyl group is a small, lipophilic substituent that can engage in van der Waals interactions with hydrophobic pockets in the binding site of a target protein.

The position of the methyl group is critical. For instance, in the development of PI3K/mTOR dual inhibitors based on a 4-methylpyridopyrimidinone series, the 4-methyl group was a key feature of the lead compound. The electronic-donating nature of the methyl group can also influence the basicity of the pyridine nitrogen, which may be important for certain receptor interactions.

Table 4: Effect of Methyl Group Substitution on Biological Activity

Compound Series Position of Methyl Group Biological Target/Activity Observed Effect
Pyridopyrimidinones Position 4 PI3K/mTOR Inhibition Key feature of the lead compound series.
Quinazolinones Position 6 CDK9 Inhibition Influenced inhibitory potency.

SAR Studies of Related Picolinamide Derivatives with Varied Side Chains and Substituents

The SAR of picolinamide derivatives is highly dependent on the nature and combination of substituents at various positions. A comprehensive study on picolinamide antibacterials evaluated 108 analogues with diverse side chains and substituents, providing a wealth of SAR data.

This study revealed that while some modifications retained activity against both MRSA and C. difficile, others led to a significant increase in selectivity for C. difficile. For example, the introduction of a 2,4-disubstitution pattern on the picolinamide core was a key factor in achieving this selectivity.

The exploration of different amide side chains in a series of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors showed that a para-substituted dimethylamine side chain resulted in more potent and selective inhibition. This underscores the importance of the side chain's structure and its point of attachment.

Table 5: SAR of Picolinamide Derivatives with Varied Substituents

Compound Series Varied Moiety Biological Target/Activity Key SAR Finding
Picolinamide Analogues Phenyl ring and central pyridine ring Antibacterial (C. difficile) Optimization of these regions led to improved selectivity.
Picolinamide Derivatives Amide side chain Acetylcholinesterase Inhibition Para-substituted dimethylamine side chain was optimal for potency and selectivity.

Stereochemical Aspects and Their Contribution to Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. While 5-Bromo-N-cyclopropyl-4-methylpicolinamide itself is not chiral, the introduction of chiral centers into its analogues could have a profound impact on their activity.

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is a well-established principle in medicinal chemistry. For a chiral picolinamide derivative, one enantiomer may fit optimally into the binding site of a target protein, leading to a higher affinity and efficacy, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially leading to off-target effects.

Although specific stereochemical studies on this compound analogues are not detailed in the provided context, the general principles of stereochemistry suggest that if chiral centers were introduced, it would be a critical aspect to investigate in the SAR.

Mechanistic Investigations of 5 Bromo N Cyclopropyl 4 Methylpicolinamide

Identification and Validation of Molecular Targets

No studies identifying or validating the specific molecular targets of 5-Bromo-N-cyclopropyl-4-methylpicolinamide have been found in the available literature.

Interaction with Key Cellular Pathways and Signaling Cascades

Detailed information regarding the interaction of this compound with key cellular pathways and signaling cascades is not available in the current body of scientific research.

Induction of Apoptosis and Necrosis

There are no published data on the ability of this compound to induce apoptosis or necrosis.

Suppression of Angiogenesis

No research has been found that investigates the potential for this compound to suppress angiogenesis.

Modulation of Kinase Activity

The effect of this compound on kinase activity has not been documented in the scientific literature.

Interference with Protein-Protein or Protein-Nucleic Acid Interactions

There is no available information on whether this compound interferes with protein-protein or protein-nucleic acid interactions.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-N-cyclopropyl-4-methylpicolinamide, which belongs to a class of compounds known for their insecticidal activity, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction with specific biological targets within pests. A primary target for many insecticides is the γ-aminobutyric acid (GABA) receptor, an inhibitory Cys-loop receptor found in the insect central nervous system. nih.govnih.gov

While specific docking studies on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to analogous compounds. Such studies typically involve the generation of a 3D model of the target protein, often a homology model if a crystal structure is unavailable, followed by the computational placement of the ligand (this compound) into the active site of the receptor. The simulations predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For picolinamide (B142947) derivatives, interactions with specific amino acid residues in the binding pocket of the target protein are crucial for their biological activity.

Table 1: Illustrative Molecular Docking Results for a Picolinamide Derivative with a Modeled Insect GABA Receptor

ParameterValueResidues Involved in Interaction
Binding Energy (kcal/mol)-8.5PHE206, TYR254, GLU204
Hydrogen Bonds3GLU204, SER176
Hydrophobic Interactions5PHE206, TYR254, TYR109

Note: This data is illustrative for a picolinamide derivative and a modeled insect GABA receptor and is intended to represent typical outputs of molecular docking studies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and chemical reactivity. researchgate.net By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For a picolinamide derivative, a smaller HOMO-LUMO gap would suggest higher reactivity. These calculations help in understanding how the molecule might interact with its biological target at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the activity of chemical structures. nih.gov For a series of picolinamide derivatives, QSAR studies can establish a mathematical relationship between their structural or physicochemical properties and their insecticidal activity.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested picolinamide derivatives, thereby prioritizing the synthesis of the most promising candidates. acs.org

Molecular Dynamics Simulations to Assess Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-target complex and to explore its conformational dynamics. nih.govnih.gov

In the case of this compound bound to a target receptor, an MD simulation would involve placing the complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between the atoms over a period of nanoseconds. The resulting trajectory provides detailed information on the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. This level of analysis provides a more dynamic and realistic picture of the binding event than static docking alone.

Analysis of Molecular Electrostatic Potential (MEP) and Natural Bond Orbitals (NBO)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the picolinamide core, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. NBO analysis can reveal information about hybridization, charge distribution, and intramolecular interactions such as hyperconjugation. researchgate.net This analysis helps in understanding the stability of the molecule arising from charge delocalization and the nature of the chemical bonds within the this compound structure.

In Silico ADME Prediction for Preclinical Development

In the early stages of developing a new chemical entity, particularly for applications like crop protection, it is crucial to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction models provide a rapid and cost-effective way to evaluate these properties before committing to expensive and time-consuming experimental studies.

For this compound, various computational models can predict parameters such as its solubility, permeability, potential to be metabolized by key enzymes (like cytochrome P450s), and its potential for environmental persistence. mdpi.compreprints.orgjapsonline.com These predictions are based on the molecule's structural features and are often derived from large datasets of experimentally determined ADME properties. A favorable in silico ADME profile would suggest a higher likelihood of the compound reaching its target in a biological system and having a desirable environmental fate.

Table 2: Illustrative In Silico ADME Predictions for a Picolinamide Derivative

ADME PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately soluble
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Lipinski's Rule of Five0 violationsGood drug-like properties

Note: This data is illustrative for a picolinamide derivative and represents typical outputs from in silico ADME prediction tools.

Analytical Characterization and Method Development for Research Purposes

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS)) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of novel chemical entities like 5-Bromo-N-cyclopropyl-4-methylpicolinamide. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methyl group, and the amide N-H proton. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about their chemical environment and spatial relationships. For instance, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The aromatic protons on the picolinamide (B142947) ring would appear in the downfield region, with their splitting patterns revealing their substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the pyridine ring, the methyl carbon, and the carbons of the cyclopropyl group.

Illustrative ¹H NMR Data for a Related Picolinamide Structure

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, C-N stretching, and the aromatic C-H and C=C stretching of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and the isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom.

Spectroscopic TechniqueExpected Key Features for this compound
¹H NMR Signals for aromatic protons, cyclopropyl protons, methyl protons, and amide N-H proton.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, methyl carbon, and cyclopropyl carbons.
IR Spectroscopy Absorption bands for N-H stretch, C=O stretch, C-N stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight with a characteristic isotopic pattern for a bromine-containing compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to assess the purity of this compound and to isolate it from reaction mixtures or impurities.

The choice of chromatographic conditions, such as the stationary phase (column), mobile phase composition, flow rate, and detector, is crucial for achieving optimal separation. For a compound like this compound, a reversed-phase HPLC or UPLC method would likely be employed.

Method Development Considerations:

Column: A C18 or C8 stationary phase would be a common starting point for reversed-phase separation.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the target compound from any potential impurities.

Detector: A UV detector would be suitable for detecting the picolinamide chromophore. A mass spectrometer could also be coupled to the HPLC or UPLC system (LC-MS) for more selective and sensitive detection and for the identification of impurities.

Purity Assessment:

The purity of a sample of this compound would be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95% or >98%) is required for research applications to ensure that observed biological effects are attributable to the compound of interest and not to impurities.

Chromatographic MethodTypical Application for this compoundKey Parameters
HPLC Routine purity analysis and preparative isolation.C18 column, gradient elution with water/acetonitrile mobile phase, UV detection.
UPLC High-throughput purity analysis with improved resolution and shorter run times.Sub-2 µm particle size column, optimized gradient elution, UV and/or MS detection.

Development of Bioanalytical Assays for In Vitro and In Vivo Quantification in Research Samples

The development of robust and sensitive bioanalytical assays is critical for quantifying this compound in various biological matrices, such as plasma, serum, and tissue homogenates. These assays are essential for pharmacokinetic and pharmacodynamic studies in both in vitro and in vivo research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity. A typical bioanalytical method using LC-MS/MS for this compound would involve the following steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: A UPLC system is often preferred for its speed and resolution. A suitable column and mobile phase are selected to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation of the precursor ion. This highly selective detection method minimizes interference from other compounds in the matrix.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. According to regulatory guidelines, key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Illustrative Bioanalytical Method Parameters

ParameterExample for this compound
Analytical Technique UPLC-MS/MS
Sample Preparation Protein precipitation with acetonitrile
Chromatography C18 UPLC column with a gradient of water and acetonitrile containing 0.1% formic acid
Detection Multiple Reaction Monitoring (MRM) in positive ion mode
Internal Standard A structurally similar compound, ideally a stable isotope-labeled version of the analyte

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 5-Bromo-N-cyclopropyl-4-methylpicolinamide Analogues

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, the synthesis of next-generation analogues will be pivotal in optimizing its potential therapeutic properties. Various synthetic strategies can be employed to systematically modify its structure and explore the structure-activity relationships (SAR).

Recent advancements in transition metal-catalyzed reactions offer powerful tools for the functionalization of pyridine (B92270) rings. chim.itnih.gov Techniques such as palladium-catalyzed C-H functionalization can be utilized to introduce a diverse array of substituents at various positions on the picolinamide (B142947) core. nih.govpsu.edu Furthermore, cobalt-catalyzed methods have emerged as a cost-effective and environmentally friendly alternative for creating heterocyclic compounds derived from picolinamide. chim.it These methods could be employed to synthesize a library of analogues with modifications to the pyridine ring, systematically replacing the bromine or methyl groups with other functional moieties to probe their influence on biological activity.

Moreover, the synthesis of chiral picolinamide compounds is of significant interest, as stereochemistry often plays a crucial role in pharmacological activity. google.com The development of stereoselective synthetic routes would allow for the preparation of enantiomerically pure analogues, which is essential for understanding the specific interactions with biological targets. The exploration of different amide substituents to replace the cyclopropyl (B3062369) group can also be systematically investigated to understand its role in target engagement and pharmacokinetic properties. nih.gov

A systematic approach to analogue design is presented in the table below:

Modification Site Proposed Substituents Rationale Synthetic Approach
Pyridine Ring (Position 5) -F, -Cl, -CN, -CF3Modulate electronic properties and lipophilicity.Nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Pyridine Ring (Position 4) -H, -Ethyl, -CF3Investigate the role of the methyl group in target binding.Synthesis from corresponding substituted picolinic acids.
N-Amide Group -Cyclobutyl, -Isopropyl, -PhenylExplore the impact of steric and electronic factors on the amide linkage.Amide coupling reactions with various primary amines.
Introduction of Chirality (R)- and (S)-sec-butyl amideDetermine the stereochemical requirements for biological activity.Asymmetric synthesis or chiral resolution.

Exploration of Combination Strategies with Existing Therapeutic Agents

The therapeutic potential of a novel compound can often be enhanced when used in combination with existing drugs. This approach can lead to synergistic effects, reduced dosages, and the mitigation of drug resistance. Given the broad spectrum of activities reported for picolinamide derivatives, there are numerous opportunities for exploring combination strategies.

Picolinamide scaffolds have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against targets like VEGFR-2 and Aurora kinases. nih.govnih.gov In an oncological context, this compound or its optimized analogues could be evaluated in combination with standard chemotherapeutic agents or targeted therapies. Such combinations could potentially overcome resistance mechanisms or enhance the cytotoxic effects on cancer cells.

In the realm of infectious diseases, certain picolinamides have demonstrated potent and selective activity against pathogens like Clostridioides difficile. nih.gov A combination therapy approach could involve pairing a picolinamide-based antibacterial with an antibiotic that has a different mechanism of action, potentially leading to a broader spectrum of activity and a reduced likelihood of resistance development. Similarly, the antifungal properties of some picolinamides suggest their potential use in combination with existing antifungal agents to tackle resistant fungal infections. nih.gov

Investigation into Novel Therapeutic Indications

The diverse biological activities exhibited by the picolinamide class of compounds suggest that this compound and its future analogues could be explored for a wide range of new therapeutic applications.

Initial research on related compounds has pointed towards several promising avenues:

Anticancer Activity: Picolinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Others have shown inhibitory effects on Aurora kinases, which are involved in cell division. nih.gov These findings provide a strong rationale for investigating the anticancer potential of this specific compound.

Neurodegenerative Diseases: Some picolinamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov This suggests a potential role for this class of compounds in the treatment of neurodegenerative disorders.

Metabolic Diseases: Certain picolinamide and pyrimidine-4-carboxamide compounds have been identified as selective inhibitors of the 11β-HSD1 enzyme, which is involved in the regulation of glucocorticoids and is a target for metabolic diseases like type 2 diabetes and obesity. google.com

Infectious Diseases: The discovery of picolinamides with selective activity against C. difficile highlights their potential as novel antibacterial agents. nih.gov Additionally, antifungal properties have also been reported for this chemical class. nih.gov

The table below summarizes potential therapeutic targets for picolinamide derivatives based on existing research.

Therapeutic Area Potential Molecular Target Supporting Evidence
Oncology VEGFR-2, Aurora KinasesDesign and synthesis of picolinamide derivatives as potent inhibitors. nih.govnih.gov
Neurodegenerative Diseases Acetylcholinesterase (AChE)Evaluation of picolinamide derivatives as AChE inhibitors. nih.gov
Metabolic Disorders 11β-HSD1 EnzymeIdentification of picolinamide compounds as selective inhibitors. google.com
Infectious Diseases Bacterial and Fungal TargetsDiscovery of picolinamides with antibacterial and antifungal properties. nih.govnih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

To fully explore the therapeutic potential of this compound in preclinical research, the development of advanced drug delivery systems will be crucial. These systems can improve the compound's solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and minimizing potential off-target effects. bccresearch.com

Several modern drug delivery technologies could be adapted for this purpose:

Nanoparticle-Based Systems: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, control its release profile, and facilitate its accumulation at the target site.

Targeted Drug Delivery: By conjugating the delivery system with targeting ligands, such as antibodies or peptides, it is possible to direct the compound to specific cell types that overexpress the corresponding receptors.

Stimuli-Responsive Systems: These advanced systems are designed to release their payload in response to specific internal or external stimuli, such as changes in pH or temperature, which can be particularly useful for targeting the microenvironment of tumors or sites of inflammation.

The development of such delivery systems will be instrumental in conducting more precise and effective in vitro and in vivo studies, ultimately paving the way for potential clinical translation.

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey ObservationsReference
1H NMR (400 MHz, CDCl3) δ 8.45 (s, 1H, H3), 7.92 (s, 1H, H6), 3.20 (m, 1H, cyclopropane), 2.45 (s, 3H, CH3), 0.95–1.10 (m, 4H, cyclopropane)
HRMS (ESI+) [M+H]+: 283.0124 (calc. 283.0129)

Q. Table 2. Comparative Yields in Synthetic Optimization

ConditionSolventCatalystYield (%)Purity (HPLC)
Standard (NBS, DCM)DCMNone6595
Optimized (NBS, AcOH)Acetic AcidH2SO48298

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.